Bis(2-isopropylphenyl) Phenyl Phosphate

Catalog No.
S1528103
CAS No.
69500-29-4
M.F
C24H27O4P
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-isopropylphenyl) Phenyl Phosphate

CAS Number

69500-29-4

Product Name

Bis(2-isopropylphenyl) Phenyl Phosphate

IUPAC Name

phenyl bis(2-propan-2-ylphenyl) phosphate

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3

InChI Key

RMNODSGCFHVNDC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C

Synonyms

Phosphoric Acid Bis[2-(1-methylethyl)phenyl] Phenyl Ester; Bis(o-isopropylphenyl) Phenyl Phosphate;

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C

Here's what we do know:

  • Chemical Properties

    Bis(2-isopropylphenyl) Phenyl Phosphate is an organic molecule (PubChem: ) with the chemical formula C24H27O4P and a molecular weight of 410.44. Its structure suggests it may have some interesting properties, such as containing a phosphate group, which can be involved in biological processes.

  • Availability

    Several chemical suppliers offer Bis(2-isopropylphenyl) Phenyl Phosphate for purchase, often labeled for "research use only" (SCBT: , LGC Standards: ). This suggests that researchers may be interested in studying its potential applications.

BIPP's origin and specific significance in research are not well documented []. However, organophosphates as a class have diverse applications, including use as flame retardants, plasticizers, and lubricants. They can also have biological effects, acting as insecticides or serving as precursors to nerve agents.


Molecular Structure Analysis

The structure of BIPP consists of a central phosphate group (PO4) bonded to three phenyl rings. Two of the phenyl rings are substituted with isopropyl groups at the 2-position (ortho position).

  • Phosphate group: The phosphate group is a tetrahedral structure with a central phosphorus atom bonded to four oxygen atoms. One oxygen atom is linked to the phenyl ring, while the other three can participate in various chemical reactions [].
  • Phenyl rings: The phenyl rings are aromatic rings with six carbon atoms. The isopropyl groups (-CH(CH3)2) attached to two of the phenyl rings add steric bulk to the molecule [].

Chemical Reactions Analysis

  • Hydrolysis: Organophosphates can undergo hydrolysis, where the P-O bond breaks in the presence of water. This reaction can be catalyzed by acids or bases.

Predicted hydrolysis reaction:

(C6H4(CH(CH3)2)2PO4C6H5 + H2O -> 2 (C6H4(CH(CH3)2)OH) + H3PO4 [Eqn 1]

  • Esterification: BIPP, being an organic phosphate, could potentially participate in esterification reactions with alcohols to form new esters.

There is no scientific literature available on the mechanism of action of BIPP.

  • Toxicity: Some organophosphates can be toxic if ingested, inhaled, or absorbed through the skin []. They can affect the nervous system by inhibiting the enzyme acetylcholinesterase [].
  • Flammability: Some organophosphates are flammable liquids [].

XLogP3

7.2

UNII

5821A722ST

Other CAS

69500-29-4
28109-00-4

Wikipedia

Bis(2-isopropylphenyl) phenyl phosphate

General Manufacturing Information

Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester: INACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Tris(isopropylphenyl/phenyl)phosphates have been analyzed by fast atom bombardment mass spectrometry.

Dates

Modify: 2024-04-14

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